2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide
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Overview
Description
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, a thioether linkage, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.
Thioether Linkage Formation: The thioether linkage is formed by reacting a thiol with an appropriate electrophile.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting an amine with an acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials.
Mechanism of Action
The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide: Similar structure but lacks the bromine atom.
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide: Similar structure but contains a chlorine atom instead of bromine.
2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide: Similar structure but contains a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide can influence its reactivity, biological activity, and physical properties, making it unique compared to its analogs. The bromine atom can participate in halogen bonding, which can affect the compound’s binding interactions and stability.
Properties
Molecular Formula |
C16H11BrN4O4S |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H11BrN4O4S/c17-13-7-2-1-6-12(13)15-19-20-16(25-15)26-9-14(22)18-10-4-3-5-11(8-10)21(23)24/h1-8H,9H2,(H,18,22) |
InChI Key |
UXKKCDZNLVDBGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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